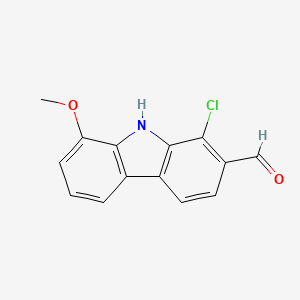
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological and pharmacological activities. This particular compound features a chloro group at the first position, a methoxy group at the eighth position, and an aldehyde group at the second position of the carbazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by selective chlorination, methoxylation, and formylation. For instance, the Fischer indole synthesis can be employed to construct the carbazole core, which is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride. Methoxylation can be achieved using methanol in the presence of a base, and formylation is often carried out using Vilsmeier-Haack reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 1-Chloro-8-methoxy-9H-carbazole-2-carboxylic acid.
Reduction: 1-Chloro-8-methoxy-9H-carbazole-2-methanol.
Substitution: 1-Amino-8-methoxy-9H-carbazole-2-carbaldehyde.
Applications De Recherche Scientifique
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde largely depends on its interaction with biological targets. It can act as an inhibitor or modulator of specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chloro and methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-9H-carbazole-2-carbaldehyde: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
8-Methoxy-9H-carbazole-2-carbaldehyde: Lacks the chloro group, potentially altering its pharmacokinetic properties.
1-Chloro-8-methoxy-9H-carbazole: Lacks the aldehyde group, which is crucial for certain chemical reactions and biological interactions.
Uniqueness
1-Chloro-8-methoxy-9H-carbazole-2-carbaldehyde is unique due to the presence of all three functional groups (chloro, methoxy, and aldehyde) on the carbazole ring. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
393165-37-2 |
|---|---|
Formule moléculaire |
C14H10ClNO2 |
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
1-chloro-8-methoxy-9H-carbazole-2-carbaldehyde |
InChI |
InChI=1S/C14H10ClNO2/c1-18-11-4-2-3-9-10-6-5-8(7-17)12(15)14(10)16-13(9)11/h2-7,16H,1H3 |
Clé InChI |
LWKFJHQXMVPZII-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1NC3=C2C=CC(=C3Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
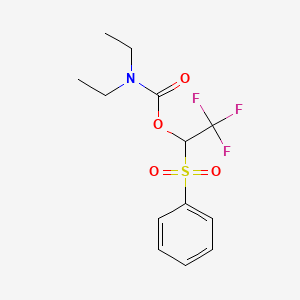
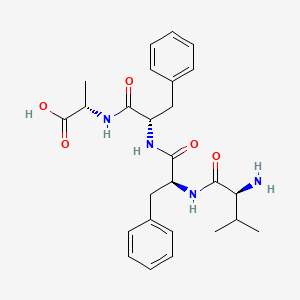
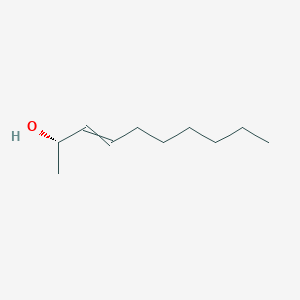
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
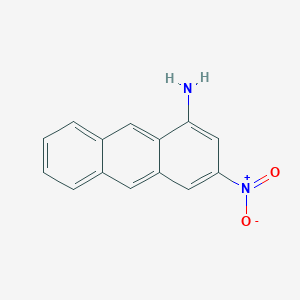
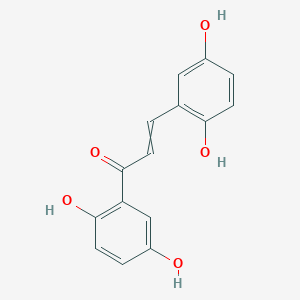

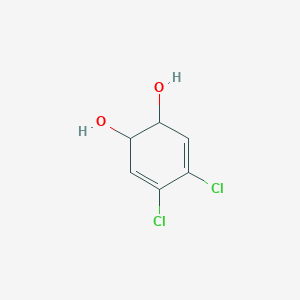
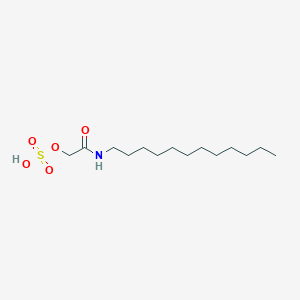
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)

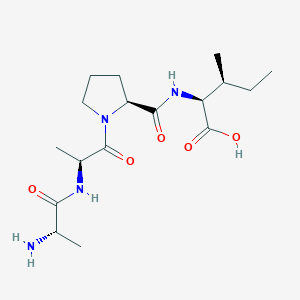
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
